molecular formula C9H12BrNO B15236484 (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL

(1S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Cat. No.: B15236484
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-IOJJLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with a bromophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and a chiral amine.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alkane.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(4-bromophenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
  • (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL

Uniqueness

(1S)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

RTRKBXOMILNDHA-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

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